
Fascaplysin
Overview
Description
Fascaplysin is a marine-derived β-carboline alkaloid first isolated from the sponge Fascaplysinopsis spp. in 1988 . Its planar heteroaromatic structure (C₁₈H₁₁ClN₂O) enables DNA intercalation, while its biological activities include potent antitumor, antibacterial, and anti-angiogenic effects . Key mechanisms include:
- CDK4 Inhibition: this compound selectively inhibits cyclin-dependent kinase 4 (CDK4) with an IC₅₀ of 350 nM, inducing G₁-phase cell cycle arrest .
- DNA Intercalation: Its planar structure disrupts DNA replication and transcription, contributing to cytotoxicity .
- Pathway Modulation: this compound alters the PI3K/Akt/mTOR pathway, downregulating oncoproteins (e.g., survivin, HIF-1α) and inducing apoptosis .
Despite its efficacy, this compound’s high toxicity (linked to DNA intercalation) and poor pharmacokinetics have driven the development of derivatives with improved selectivity and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of fascaplysin was performed in seven steps from indole in 1990 . This compound and its derivatives can be synthesized from tryptamine, beta-carboline, indoleketones, and indigo . A new two-step method of synthesis of this compound derivatives based on low-temperature UV quaternization has been reported for the synthesis of thermolabile 9-benzyloxythis compound and 6-tert-butylthis compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Derivatization of Fascaplysin
This compound can be modified to create derivatives with altered or enhanced properties . Some derivatization methods include:
- Suzuki-Miyaura Coupling:
-
tert-Butylthis compound Synthesis:
- tert-butylthis compound can be synthesized using a modified two-step method. This involves a Grignard reaction of 3-formylindole with tert-butylmagnesium chloride, followed by substitution with sodium cyanide to obtain a nitrile. Reduction of this compound to a tryptamine derivative, followed by a cascade coupling protocol and quaternization, yields tert-butylthis compound .
-
Synthesis of 9-Benzyloxythis compound:
- 5-Benzyloxy-3-formylindole is obtained by the Vilsmeier–Haack acylation of 5-benzyloxyindole with phosphorus oxychloride in DMF. The interaction of this compound with nitromethane allows the preparation of 5-benzyloxy-3-(2-nitroethenyl)indole. Reduction leads to the formation of 5-benzyloxytryptamine. Substituted 1-benzoyl-6-benzyloxy-β-carbolines are synthesized from tryptamine and 2-substituted acetophenones .
-
Synthesis of 3,10-Dibromothis compound:
- The reaction between 3-bromophenylhydrazine and 4-bromobutanal is used to prepare a mixture of 6-bromotryptamine and 4-bromotryptamine. This mixture and 2,4-dibromoacetophenone are subjected to a cascade coupling protocol, yielding isomeric 1-benzoyl-β-carbolines, which are then transformed to 3,10-dibromothis compound and its isomer .
Biological and Chemical Activity
This compound exhibits a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antimalarial, and antitumor activity . Its anticancer activity has been demonstrated in vitro and/or in vivo models of solid tumors and hematological malignancies . this compound's mechanism of action includes inhibition of cyclin-dependent kinase 4 (CDK4) and intercalation in double-stranded DNA .
Scientific Research Applications
Anticancer Properties
Fascaplysin exhibits potent anticancer effects across a range of tumor types, primarily through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- Lung Cancer : In studies involving non-small cell lung cancer (NSCLC), this compound was shown to enhance the efficacy of anti-PD-1 immunotherapy by upregulating PD-L1 expression in lung cancer cells. This combination treatment significantly inhibited tumor growth in mouse models .
- Glioblastoma : this compound demonstrated promising antitumor effects against glioblastoma cell lines, indicating its potential as a novel therapeutic agent for this aggressive cancer type .
Neuroprotective Effects
This compound has been investigated for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease.
Case Studies
- This compound's neuroprotective properties were evaluated in vitro, where it showed efficacy in enhancing neuronal survival and function, suggesting its potential as an anti-Alzheimer agent .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens.
Case Studies
- In vitro studies have shown that this compound effectively inhibits the growth of several fungal strains, indicating its potential application in treating fungal infections .
Antiplasmodial Activity
Recent research has highlighted this compound's effectiveness against Plasmodium falciparum, the causative agent of malaria.
Summary Table of this compound Applications
Application Area | Mechanism of Action | Notable Findings |
---|---|---|
Anticancer | Induces apoptosis, inhibits CDK4 | Effective against NSCLC and glioblastoma |
Neuroprotection | Inhibits AChE | Potential anti-Alzheimer agent |
Antimicrobial | Disrupts microbial membranes | Effective against various fungal strains |
Antiplasmodial | Inhibits P. falciparum | Potent against chloroquine-resistant strains |
Mechanism of Action
Fascaplysin exerts its effects through multiple mechanisms :
Inhibition of CDK4: this compound selectively inhibits CDK4, leading to cell cycle arrest at the G1 phase and subsequent apoptosis.
DNA Intercalation: this compound intercalates into DNA, disrupting its structure and function, which contributes to its cytotoxic effects.
Induction of Ferroptosis: this compound induces ferroptosis, a form of programmed cell death characterized by the accumulation of reactive oxygen species and iron.
Comparison with Similar Compounds
Comparative Analysis with Structurally Modified Derivatives
9-Phenylfascaplysin (Compound 7)
- coli . Positional isomerism matters: Derivatives with phenyl groups at C-7 or C-8 (compounds 15, 16) show 4–8× lower antibacterial potency than C-9-substituted analogs . Molecular docking suggests interaction with S.
- Anticancer Activity: In vivo studies on Ehrlich carcinoma models demonstrate significant tumor growth inhibition, surpassing unmodified this compound . Combined with doxorubicin (DOX), however, it reduces DOX’s efficacy due to competitive target interactions .
Parameter | This compound | 9-Phenylthis compound | Isomers (15, 16) |
---|---|---|---|
MIC (MRSA, µg/mL) | 0.5–1.0 | 0.25–0.5 | 2.0–4.0 |
IC₅₀ (A549 cells, µM) | 0.2–1.1 | 0.1–0.5 | 2.0–5.0 |
DNA Intercalation | High | Moderate | Low |
6- and 7-tert-Butylfascaplysins
- Structural Impact : The bulky tert-butyl group at C-6 or C-7 reduces DNA intercalation by ~7× compared to this compound .
- Cytotoxicity :
Parameter | This compound | 7-tert-Butylthis compound |
---|---|---|
DNA Intercalation (EC₅₀) | 1.0 µM | 7.0 µM |
IC₅₀ (PC-3 cells, µM) | 0.5 | 0.8 |
Selectivity Index* | 1.0 | 3.5 |
*Selectivity Index = IC₅₀(normal cells)/IC₅₀(cancer cells).
Non-Planar Derivatives (β-Carbolines and Indole Analogs)
To mitigate DNA intercalation-driven toxicity, non-planar derivatives were synthesized:
- THBC (Tetrahydro-β-Carboline) Derivatives: Compound a7 (IC₅₀ = 2.91 µM in HeLa cells) induces G₂/M arrest and apoptosis, with lower toxicity to normal cells (WI38) . Retains CDK4 inhibition but with reduced potency (5× weaker than this compound) .
- Indole-3-Carboxylic Acid Derivatives :
Mechanism-Driven Comparisons
CDK4 Selectivity
This compound’s selectivity for CDK4 over CDK2 arises from interactions with Thr102 and Glu144 in CDK4’s ATP-binding pocket . Mutations (e.g., T102K, E144Q) reduce this compound’s inhibition by 10–150×, highlighting its structural specificity . Derivatives lacking planar structures often lose this selectivity.
DNA vs. Non-DNA Targets
- This compound : Dual activity via CDK4 inhibition and DNA intercalation .
- Derivatives: 9-Phenylthis compound and tert-butyl analogs rely more on kinase inhibition and replication stress . Non-planar derivatives (e.g., THBCs) minimize DNA binding but retain pathway modulation (e.g., Akt/mTOR) .
Pharmacokinetic and Toxicity Considerations
- Solubility : Aryl-substituted derivatives (e.g., 9-phenylthis compound) face aqueous solubility challenges, limiting in vivo efficacy .
- Toxicity: this compound’s LD₅₀ in mice is ~20 mg/kg, while 9-phenylthis compound shows similar acute toxicity but improved tumor selectivity . Non-planar derivatives reduce hepatotoxicity and nephrotoxicity .
Biological Activity
Fascaplysin, a marine-derived alkaloid isolated from the sponge Fascaplysinopsis, has garnered significant attention due to its diverse biological activities, particularly in oncology. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is known for its potent cytotoxic effects against various cancer cell lines. Its structure, characterized by a five-ring coplanar backbone, is crucial for its ability to intercalate into DNA, which contributes to its cytotoxicity. The compound has shown efficacy against a range of cancers, including solid tumors (breast, colorectal, prostate, lung carcinoma, melanoma) and hematological malignancies (acute myeloid leukemia) .
This compound exhibits multiple mechanisms of action that contribute to its anticancer effects:
- DNA Intercalation : this compound's ability to intercalate into double-stranded DNA disrupts replication and transcription processes, leading to cell death .
- Inhibition of Cyclin-Dependent Kinase 4 (CDK4) : Initially thought to be a primary target, recent studies suggest that this compound's anticancer activity may occur independently of CDK4 inhibition .
- Induction of Apoptosis and Ferroptosis : Research indicates that this compound can induce both apoptosis and ferroptosis in cancer cells. In non-small cell lung cancer (NSCLC), it promotes G0/G1 cell cycle arrest and enhances anti-PD-1 therapy efficacy by upregulating PD-L1 expression .
- Antiangiogenic Activity : this compound has been shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing tumor angiogenesis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Antitumor Efficacy in NSCLC :
- In vitro studies demonstrated that this compound induced apoptosis in A549 cells through reactive oxygen species (ROS) generation and endoplasmic reticulum stress. In vivo experiments using mouse models showed that this compound treatment significantly reduced tumor volume when combined with anti-PD-1 therapy .
- Effects on Glioma Cells :
- Mechanistic Insights :
Pharmacological Activity Table
Activity Type | Description | IC50 Values |
---|---|---|
Antitumor | Induces apoptosis and ferroptosis; effective against various cancers | 0.5 - 2 µM |
Antibacterial | Exhibits antibacterial properties against multiple strains | Varies by strain |
Anti-Plasmodial | Potent inhibitor of P. falciparum strains | 34 ng/mL |
Anti-Alzheimer | Inhibits acetylcholinesterase with selectivity for AChE | Ki values: 1.49 µM |
Antiangiogenic | Inhibits VEGF signaling pathways | Not specified |
Q & A
Basic Research Questions
Q. What are the primary anticancer mechanisms of Fascaplysin in vitro?
this compound induces apoptosis via the mitochondrial pathway (downregulating Bcl-2, upregulating Bax) and ferroptosis through iron-dependent lipid ROS accumulation, Fe²⁺ elevation, and suppression of GPX4/SLC7A11 . Methodologically, these pathways are validated using:
- Flow cytometry with Annexin V/PI staining for apoptosis .
- ROS/Fe²⁺ probes (e.g., C11-BODIPY for lipid peroxidation) and iron chelators (e.g., DFO) to confirm ferroptosis .
Q. How does this compound selectively inhibit CDK4?
this compound’s planar aromatic structure enables DNA intercalation, while its cationic charge facilitates binding to CDK4’s ATP-binding pocket. Molecular dynamics simulations reveal electrostatic interactions with CDK4-specific residues (e.g., Lys35), absent in CDK2, explaining its selectivity (IC₅₀: 0.4 µM for CDK4 vs. 500 µM for CDK2) . Key experiments include:
- Kinase inhibition assays to quantify IC₅₀ values .
- Co-crystallography or docking studies to map binding interactions .
Q. What in vitro models are optimal for assessing this compound’s antitumor activity?
- Cell lines : A549 (NSCLC), C6 (glioblastoma), and HL-60 (leukemia) are well-characterized models .
- Assays :
- CCK-8/WST-1 for IC₅₀ determination (e.g., IC₅₀ = 2.92 µM in A549) .
- Colony formation to evaluate proliferation inhibition .
- Transwell migration to study EMT reversal via Wnt/β-catenin pathway modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual induction of apoptosis and ferroptosis?
- Pharmacological inhibition : Co-treatment with Z-VAD-FMK (apoptosis inhibitor) and DFO (ferroptosis inhibitor) to isolate pathways .
- Biomarker analysis : Monitor caspase-3 cleavage (apoptosis) vs. ACSL4 expression (ferroptosis) .
- Time-course studies : this compound triggers ferroptosis at early stages (ROS accumulation within 6 hours) and apoptosis later (caspase activation at 24 hours) .
Q. What strategies improve this compound’s bioavailability and reduce toxicity in vivo?
- Structural derivatives : Brominated analogs (e.g., 3-bromothis compound) show enhanced potency (IC₅₀ < 0.005 µM in glioblastoma) and reduced hemolytic toxicity .
- Combination therapy : Synergy with anti-PD-1 antibodies in syngeneic mouse models via PD-L1 upregulation (e.g., 2.5-fold increase in tumor-infiltrating CD8⁺ T cells) .
- Formulation : Nanoencapsulation to mitigate acute toxicity observed at >5 mg/kg in ICR mice .
Q. How does this compound modulate the tumor microenvironment to enhance immunotherapy?
this compound upregulates PD-L1 in tumor cells via IFN-γ/STAT1 signaling, sensitizing tumors to anti-PD-1 therapy. Key methodologies include:
- Flow cytometry for PD-L1 surface expression .
- Multiplex immunohistochemistry to quantify CD8⁺/CD4⁺ T-cell infiltration in treated tumors .
Q. Methodological and Experimental Design Considerations
Q. What controls are essential when studying this compound’s off-target effects?
- Negative controls : Untreated cells and vehicle-only groups (e.g., DMSO).
- Positive controls : Erastin (ferroptosis inducer) and staurosporine (apoptosis inducer) .
- Toxicity assays : Hemolysis tests (e.g., erythrocyte lysis at >10 µM) and liver/kidney histopathology in murine models .
Q. How should researchers validate this compound’s specificity for CDK4 in new cancer models?
- siRNA knockdown : Silence CDK4 and compare this compound’s efficacy in CDK4-deficient vs. wild-type cells .
- Kinome-wide profiling (e.g., KinomeScan) to exclude off-target kinase inhibition .
Q. Data Interpretation and Reporting Standards
Q. How to address variability in this compound’s IC₅₀ across studies?
- Standardize assay conditions : Use consistent serum concentrations (e.g., 10% FBS) and exposure times (e.g., 48 hours) .
- Report statistical methods : Include SD/SE for triplicate experiments and ANOVA for dose-response curves .
Q. What metadata is critical for reproducibility in this compound studies?
Properties
IUPAC Name |
3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUOOJVYZQILBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114719-57-2 | |
Record name | Fascaplysin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114719-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fascaplysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114719572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.